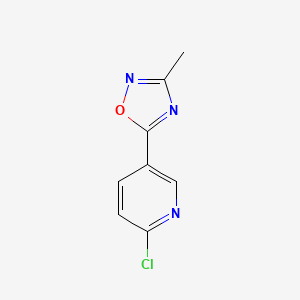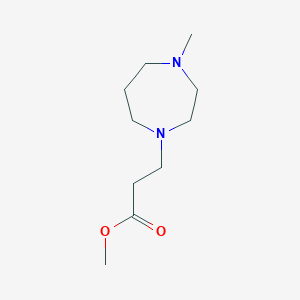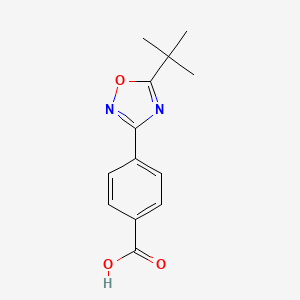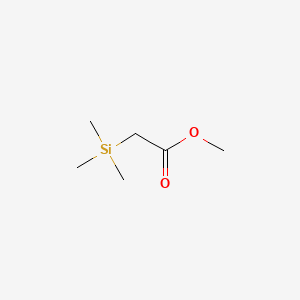
三甲基甲硅烷基乙酸甲酯
描述
Methyl (trimethylsilyl)acetate, also known as Trimethylsilyl acetate, is a chemical compound with the formula C5H12O2Si . It has a molecular weight of 132.23 .
Synthesis Analysis
Trimethylsilyl acetate can be synthesized using sodium acetate, N, dinethylformamide, and tetrabutylammonium chloride . The reaction involves the addition of trimethylchlorosilane at a controlled rate, followed by stirring and filtration .Molecular Structure Analysis
The molecular structure of Methyl (trimethylsilyl)acetate consists of a silicon atom bonded to three methyl groups and an acetate group .Chemical Reactions Analysis
Trimethylsilyl groups, such as the one in Methyl (trimethylsilyl)acetate, are known for their reactivity towards nucleophiles, resulting in the replacement of the acetate group . They are often used in organic synthesis as protecting groups, making compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Methyl (trimethylsilyl)acetate is a liquid with a boiling point of 107.5°C and a melting point of -32°C . It has a density of 0.882 g/mL at 25°C .科学研究应用
酚类中的卤素掺入
三甲基甲硅烷基乙酸甲酯已用于苯酚中的特定溴和碘掺入。Wilbur、Stone 和 Anderson (1983) 的研究表明,使用 (三甲基甲硅烷基)-苯酚衍生物作为模型化合物,这些卤素可以区域特异性地取代苯酚中的三甲基甲硅烷基 (Wilbur, Stone, & Anderson, 1983)。
色谱中的硅烷化
Tallent 和 Kleiman (1968) 使用双(三甲基甲硅烷基)乙酰胺对气液色谱中的脂肪分解物进行硅烷化,突出了类似硅烷化试剂(如三甲基甲硅烷基乙酸甲酯)在分析化学中的潜力 (Tallent & Kleiman, 1968)。
用于色谱分析的衍生化
Akhrem 等(1978)的研究描述了使用三甲基甲硅烷化对甲基糖苷进行气液色谱分析的快速程序,表明三甲基甲硅烷基乙酸甲酯在类似情况下可能的应用 (Akhrem, Avvakumov, Svirodov, & Strel'chyonok, 1978)。
气相热解研究
Harrison 和 Torr (1997) 研究了纯三甲基甲硅烷基乙酸盐的热解,确定了热分解过程中形成的各种气态产物。这项研究提供了在类似条件下三甲基甲硅烷基乙酸甲酯的热行为的见解 (Harrison & Torr, 1997)。
复杂有机化合物的合成
Hurst 和 Mcinnes (1965) 详细介绍了三甲基甲硅烷基在复杂有机化合物合成中的作用,表明三甲基甲硅烷基乙酸甲酯在合成有机化学中具有潜在作用 (Hurst & Mcinnes, 1965)。
作用机制
Target of Action
Methyl (trimethylsilyl)acetate is a derivative of the trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is characterized by its chemical inertness and large molecular volume, making it useful in a number of applications .
Mode of Action
The trimethylsilyl group, including Methyl (trimethylsilyl)acetate, is often used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This is achieved by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups . This modification tends to make the compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The trimethylsilyl group is known to be used in the derivatization of metabolites for analysis in gas chromatography-mass spectrometry . This suggests that Methyl (trimethylsilyl)acetate could potentially interact with a wide range of biochemical pathways, depending on the specific metabolites it is used to derivatize.
Pharmacokinetics
Its molecular weight is 1462597 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The trimethylsilyl group is known to increase the volatility of compounds it is used to derivatize , which could potentially influence their behavior at the molecular and cellular level.
Action Environment
The action of Methyl (trimethylsilyl)acetate can be influenced by environmental factors. For instance, its reactivity with water could potentially influence its action, efficacy, and stability . Furthermore, its boiling point is 95°C at 7mm Hg , suggesting that it could be volatile under certain conditions. Safety precautions should be taken when handling this compound, as it may irritate the skin, eyes, and respiratory tract .
安全和危害
属性
IUPAC Name |
methyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUZDFFYVRXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183422 | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (trimethylsilyl)acetate | |
CAS RN |
2916-76-9 | |
| Record name | Acetic acid, 2-(trimethylsilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of methyl (trimethylsilyl)acetate in organic synthesis?
A1: Methyl (trimethylsilyl)acetate serves as a valuable reagent for introducing a two-carbon unit in organic synthesis. It acts as a nucleophile, specifically a ketene acetal, when reacted with aldehydes or α,β-unsaturated ketones in the presence of Lewis acids []. This reactivity makes it a useful building block for constructing more complex molecules.
Q2: How does the stereochemistry of 1-Methoxy-2-trimethylsilyl-1-(trimethylsilyloxy)ethylene affect its reactivity?
A2: 1-Methoxy-2-trimethylsilyl-1-(trimethylsilyloxy)ethylene, prepared from methyl (trimethylsilyl)acetate, exists as both (E) and (Z) isomers. Interestingly, these isomers display distinct reactivity profiles. When combined with titanium tetrachloride (TiCl4), the (E)-isomer enables the (Z)-selective alkenation of aldehydes []. This selectivity highlights the importance of stereochemistry in controlling the outcome of chemical reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





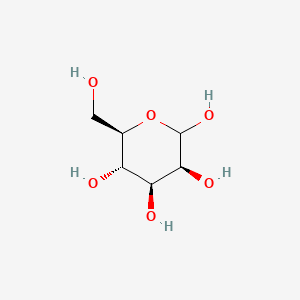
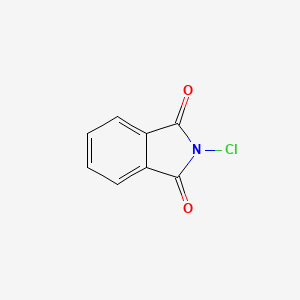
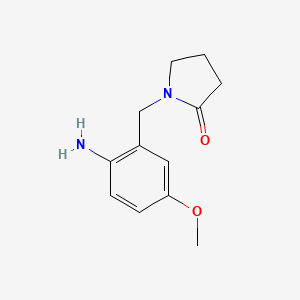


![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)
![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)
